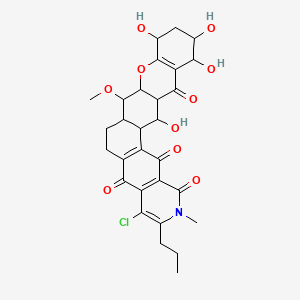
Kibdelone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kibdelone B is a natural aromatic polyketide first isolated from an actinomycete, Kibdelosporangium . It exhibits potent and selective cytotoxicity against a panel of human tumor cell lines . Kibdelone B also displays significant antibacterial and nematocidal activity . It is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp .
Synthesis Analysis
The synthesis of Kibdelone B involves detailed spectroscopic analysis and chemical interconversion, as well as mechanistic and biosynthetic considerations . The synthesis of a chiral, nonracemic iodocyclohexene carboxylate EF ring fragment of the kibdelones was achieved employing an intramolecular iodo halo-Michael aldol reaction . This fragment was then merged with an ABCD ring fragment to afford the congener Kibdelone C .
Molecular Structure Analysis
The molecular formula of Kibdelone B is C29H26ClNO10 . The complete relative stereostructures were assigned to Kibdelone B on the basis of detailed spectroscopic analysis and chemical interconversion .
Chemical Reactions Analysis
Kibdelone B is a member of the Kibdelone group that undergoes facile equilibration to Kibdelones A-C under mild conditions . The chemical reactions involved in the synthesis of Kibdelone B include an intramolecular iodo halo-Michael aldol reaction .
Physical And Chemical Properties Analysis
Kibdelone B has a molecular weight of 584.0 g/mol . The InChI code for Kibdelone B is InChI=1S/C29H26ClNO10/c1-4-5-11-20 (30)16-17 (29 (39)31 (11)2)23 (36)14-9 (21 (16)34)6-7-10-15 (14)24 (37)19-25 (38)18-22 (35)12 (32)8-13 (33)27 (18)41-28 (19)26 (10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 .
Applications De Recherche Scientifique
Anticancer Activity
Kibdelone B has been identified as a potent anticancer agent . It exhibits cytotoxicity against a range of human tumor cell lines at low nanomolar concentrations . The presence of the C-7 substituted tetrahydroxanthone pharmacophore is believed to contribute to its anticancer properties .
Antibacterial Properties
Research indicates that Kibdelone B also possesses significant antibacterial activity . This makes it a candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Nematocidal Effects
Kibdelone B displays nematocidal activity , which could be utilized in agricultural research to develop treatments against parasitic nematodes that affect crops .
Synthetic Chemistry
The molecule serves as a challenge in synthetic chemistry , with its complex structure providing a testbed for new synthetic methodologies. The total synthesis of Kibdelone B involves advanced techniques such as In(III)-catalyzed arylation and iodine-mediated oxidative photochemical electrocyclization .
Enzyme Inhibition Studies
Due to its unique structure, Kibdelone B can be used in studies to understand enzyme inhibition, which is crucial for drug development, particularly in identifying targets for treating diseases .
Biological Evaluation of Analogues
Kibdelone B’s structure allows for the creation of analogues that can be biologically evaluated for various activities, including antiproliferative effects. This can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Orientations Futures
The future directions for Kibdelone B research could involve further studies on its mechanism of action, especially its impact on the actin cytoskeleton . Additionally, more research could be conducted to explore its potential applications in cancer treatment, given its potent and selective cytotoxicity against a panel of human tumor cell lines .
Mécanisme D'action
Kibdelone B, also known as 8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone, is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp .
Target of Action
It is known that kibdelone b is related to lysolipin and albofungin , which suggests that it may have similar targets and roles.
Mode of Action
The mode of action and pharmacology of Kibdelone B has so far received little attention
Biochemical Pathways
It is known that kibdelone b is a natural aromatic polyketide , suggesting that it may affect pathways related to polyketide synthesis or metabolism.
Result of Action
Kibdelone B exhibits potent and selective cytotoxicity against a panel of human tumor cell lines . It also displays significant antibacterial and nematocidal activity . These effects suggest that Kibdelone B may induce cell death in cancer cells and inhibit the growth of bacteria and nematodes.
Action Environment
Given its solubility properties , the presence of certain solvents in the environment may affect its action and stability.
Propriétés
IUPAC Name |
8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h10,12-13,15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQUJOAWTLZSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


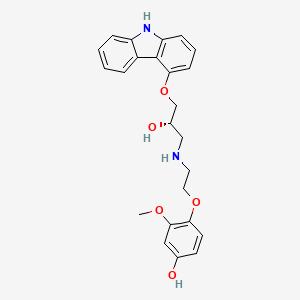
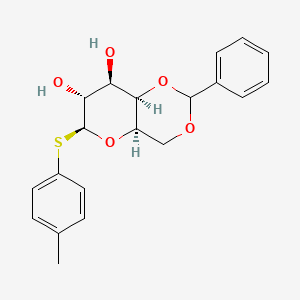
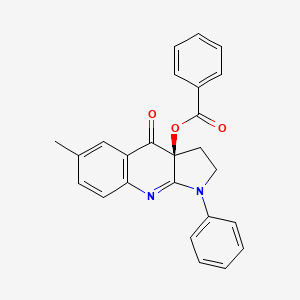
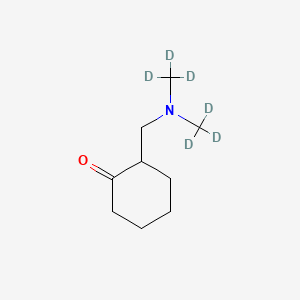
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)
![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)
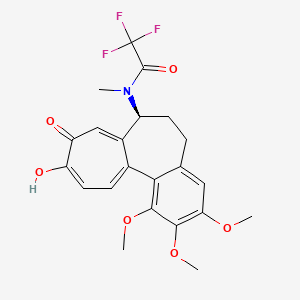
![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)
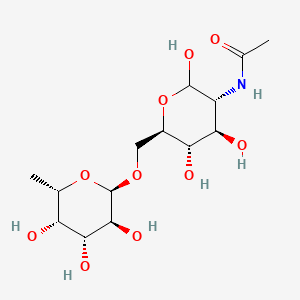
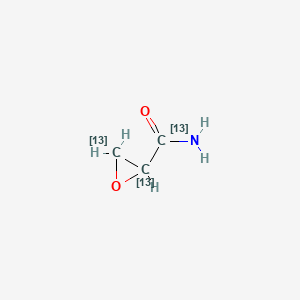
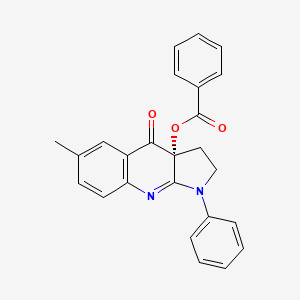
![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)
